molecular formula C8H6ClF2N3O2S B8741864 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-45-1

6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide

Cat. No. B8741864
M. Wt: 281.67 g/mol
InChI Key: DDRLUMRMIHFIGP-UHFFFAOYSA-N
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Patent
US04420487

Procedure details

To 25 ml of 6 N hydrochloric acid containing 2.22 g of 2-amino-4-chloro-5-sulfamylaniline was added 1.50 g of difluoroacetic acid and the mixture refluxed for 12 hours. The resultant solid was collected by filtration and then added to concentrated ammonium hydroxide to yield the free base which was then suspended in water at 50° C. The solid was then collected by filtration, dissolved in methanol, the methanol brought to a boil, charcoal added, and the suspension filtered through two sheets of filter paper, and then through Celite. Concentration in vacuo provided a brown solid which upon recrystallization from acetonitrile yielded a pink solid, m.p. 233°-235°.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([Cl:10])[C:7]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:6][C:4]=1[NH2:5].[F:15][CH:16]([F:20])[C:17](O)=O>O>[Cl:10][C:8]1[C:7]([S:11](=[O:13])(=[O:14])[NH2:12])=[CH:6][C:4]2[NH:5][C:17]([CH:16]([F:20])[F:15])=[N:2][C:3]=2[CH:9]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(C(=O)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
ADDITION
Type
ADDITION
Details
added to concentrated ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
to yield the free base which
FILTRATION
Type
FILTRATION
Details
The solid was then collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the suspension filtered through two sheets of filter paper
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
provided a brown solid which
CUSTOM
Type
CUSTOM
Details
upon recrystallization from acetonitrile
CUSTOM
Type
CUSTOM
Details
yielded a pink solid, m.p. 233°-235°

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(NC(=N2)C(F)F)C=C1S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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